

# The Development of Mesopram: A Technical Overview of a Discontinued PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Mesopram |           |
| Cat. No.:            | B1669844 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and scientific foundation of **Mesopram** (also known as Daxalipram), a selective phosphodiesterase 4 (PDE4) inhibitor developed by Bayer Schering Pharma. Although its clinical development was ultimately discontinued, the preclinical data for **Mesopram** provides valuable insights into the therapeutic potential and challenges of targeting the PDE4 enzyme for inflammatory and autoimmune diseases. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

### **Core Development History**

**Mesopram** was investigated as a potential oral therapy for immune-mediated inflammatory disorders. The primary mechanism of action of **Mesopram** is the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **Mesopram** increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interferon-gamma (IFN- $\gamma$ ).

The development program for **Mesopram** progressed to Phase II clinical trials for the treatment of multiple sclerosis. However, Bayer Schering Pharma discontinued the development of **Mesopram** for this indication. The specific quantitative results from these Phase II trials have not been made publicly available. Preclinical development for inflammation was also discontinued.



# **Preclinical Efficacy in Autoimmune Models**

**Mesopram** demonstrated significant efficacy in animal models of multiple sclerosis and inflammatory bowel disease, highlighting its potent anti-inflammatory and immunomodulatory properties.

### **Experimental Autoimmune Encephalomyelitis (EAE)**

In a key study by Sommer et al. (2000), **Mesopram** was evaluated in various rodent models of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The administration of **Mesopram** resulted in a marked suppression of clinical symptoms and a reduction in central nervous system inflammation.

Table 1: Effect of Mesopram on Clinical Score in EAE in Lewis Rats

| Treatment Group     | Mean Maximum Clinical Score (± SEM) |  |
|---------------------|-------------------------------------|--|
| Vehicle             | 3.5 ± 0.2                           |  |
| Mesopram (10 mg/kg) | 0.2 ± 0.1*                          |  |

<sup>\*</sup>p < 0.001 vs. Vehicle. Data extracted from Sommer N, et al. J Neuroimmunol. 2000.

Table 2: Effect of **Mesopram** on Cytokine mRNA Expression in the Brains of EAE Rats

| Treatment Group | Relative mRNA Expression<br>(Mesopram/Vehicle) |
|-----------------|------------------------------------------------|
| IFN-γ           | 0.1                                            |
| TNF-α           | 0.2                                            |

Data extracted from Sommer N, et al. J Neuroimmunol. 2000.

## Dextran Sulfate Sodium (DSS)-Induced Colitis

A study by Loher et al. (2003) investigated the efficacy of **Mesopram** in a mouse model of colitis induced by dextran sulfate sodium (DSS), which mimics human inflammatory bowel



disease. **Mesopram** was shown to ameliorate the clinical and pathological features of colitis in both preventive and therapeutic settings.

Table 3: Effect of Mesopram in a Preventive Model of DSS-Induced Colitis in BALB/c Mice

| Treatment Group           | Maximum Clinical<br>Score (± SEM) | Colon Length (cm ± SEM) | Histologic Score (±<br>SEM) |
|---------------------------|-----------------------------------|-------------------------|-----------------------------|
| Control                   | $0.0 \pm 0.0$                     | 9.5 ± 0.2               | $0.0 \pm 0.0$               |
| DSS + Vehicle             | 2.8 ± 0.2                         | 6.5 ± 0.3               | 3.5 ± 0.4                   |
| DSS + Mesopram (50 mg/kg) | 1.2 ± 0.3                         | 8.0 ± 0.2               | 1.5 ± 0.3*                  |

<sup>\*</sup>p < 0.05 vs. DSS + Vehicle. Data extracted from Loher F, et al. J Pharmacol Exp Ther. 2003.

Table 4: Effect of Mesopram in a Therapeutic Model of DSS-Induced Colitis in BALB/c Mice

| Treatment Group                    | Change in Clinical Score from Day 8 (± SEM) | Colon Length (cm ± SEM) |
|------------------------------------|---------------------------------------------|-------------------------|
| DSS + Vehicle                      | +0.5 ± 0.2                                  | 6.8 ± 0.3               |
| DSS + Mesopram (i.p., 50 mg/kg)    | -0.8 ± 0.3                                  | 7.9 ± 0.2               |
| DSS + Mesopram (p.o., 50<br>mg/kg) | -0.6 ± 0.2                                  | 7.8 ± 0.3               |

<sup>\*</sup>p < 0.05 vs. DSS + Vehicle. Data extracted from Loher F, et al. J Pharmacol Exp Ther. 2003.

## Signaling Pathway and Experimental Workflows

The mechanism of action of **Mesopram** and the workflows for the key preclinical experiments are illustrated in the following diagrams.





Click to download full resolution via product page

**Mesopram**'s Mechanism of Action via PDE4 Inhibition.





Click to download full resolution via product page

Experimental Workflow for EAE Studies.





Click to download full resolution via product page

Experimental Workflow for DSS-Induced Colitis Studies.

# Detailed Experimental Protocols Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

- Induction: Female Lewis rats (8-12 weeks old) were immunized by a single subcutaneous injection in the hind footpad with 0.1 ml of an emulsion containing guinea pig myelin basic protein (MBP) and complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis.
- Treatment: Mesopram (10 mg/kg) or vehicle was administered orally once daily, starting on the day of immunization.
- Clinical Assessment: Animals were weighed and scored for clinical signs of EAE daily for at least 21 days. The scoring was as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, moribund.



- Histopathology: On day 21, animals were sacrificed, and brains and spinal cords were removed, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammation.
- Cytokine Analysis: Brain tissue was homogenized, and total RNA was extracted. The relative mRNA expression of IFN-γ and TNF-α was determined by RT-PCR and normalized to a housekeeping gene.

# Dextran Sulfate Sodium (DSS)-Induced Colitis in BALB/c Mice

- Induction: Acute colitis was induced in female BALB/c mice (8-10 weeks old) by administering 5% (w/v) DSS in their drinking water for 7 days.
- Preventive Treatment Model: **Mesopram** (2, 10, or 50 mg/kg) or vehicle was administered intraperitoneally (i.p.) once daily, starting on the same day as DSS administration.
- Therapeutic Treatment Model: Mice received DSS for 7 days. On day 8, DSS was replaced with regular drinking water, and treatment with **Mesopram** (50 mg/kg, i.p. or p.o.) or vehicle was initiated and continued for another 7 days.
- Clinical Assessment: A clinical score was calculated daily based on weight loss, stool consistency, and the presence of occult or gross blood in the stool.
- Macroscopic and Histological Assessment: At the end of the experiment, the entire colon
  was removed, and its length was measured. A section of the distal colon was fixed in
  formalin, embedded in paraffin, and stained with H&E for histological scoring of inflammation.
- Ex vivo Cytokine Production: A segment of the colon was cultured for 24 hours, and the concentration of IFN-y in the supernatant was measured by ELISA.

### In Vitro TNF- $\alpha$ and IFN- $\gamma$ Inhibition Assays

 Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.



- Stimulation and Treatment: PBMCs were stimulated with lipopolysaccharide (LPS) for TNF-α production or with phytohemagglutinin (PHA) for IFN-γ production in the presence of varying concentrations of **Mesopram** or vehicle.
- Cytokine Measurement: After an incubation period, the supernatants were collected, and the concentrations of TNF-α and IFN-γ were determined using commercially available ELISA kits.
- Data Analysis: The half-maximal inhibitory concentration (IC50) of Mesopram for the inhibition of each cytokine was calculated.

### Conclusion

The preclinical development of **Mesopram** demonstrated its potential as a potent oral anti-inflammatory agent with efficacy in established animal models of multiple sclerosis and inflammatory bowel disease. The mechanism of action, centered on the inhibition of PDE4 and the subsequent modulation of pro-inflammatory cytokine production, is well-supported by the available data. While the discontinuation of its clinical development in Phase II for multiple sclerosis prevents a full assessment of its therapeutic potential in humans, the foundational research on **Mesopram** remains a valuable case study for scientists and professionals in the field of drug development, particularly for those targeting inflammatory and autoimmune pathways. The detailed protocols and quantitative preclinical data presented here offer a comprehensive resource for understanding the scientific rationale and experimental basis for the development of this PDE4 inhibitor.

• To cite this document: BenchChem. [The Development of Mesopram: A Technical Overview of a Discontinued PDE4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669844#the-history-of-mesopram-development-by-bayer-schering-pharma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com